1-Chloro-2-propanol

Description

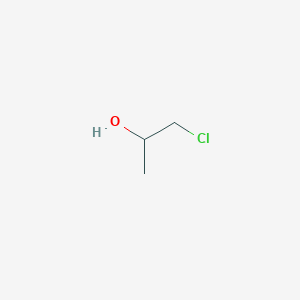

Structure

3D Structure

Properties

IUPAC Name |

1-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSGNJTASLUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020285 | |

| Record name | 1-Chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH] | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

125 °F (NTP, 1992), 125 °F | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1) | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9 | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-18-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-18-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-chloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0FUS96WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-propanol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chloro-2-propanol (propylene chlorohydrin), a significant chemical intermediate. The information is presented to be a valuable resource for professionals in research, development, and manufacturing.

Chemical Identity and Structure

This compound is a secondary alcohol and an organochlorine compound.[1] Its chemical structure consists of a propane (B168953) backbone with a chlorine atom attached to the first carbon and a hydroxyl group on the second carbon.[1]

Synonyms: Propylene (B89431) chlorohydrin, 1-Chloro-2-hydroxypropane, sec-Propylene chlorohydrin, α-Propylene chlorohydrin[1][2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO | [1][2][4] |

| Molecular Weight | 94.54 g/mol | [1][2][4] |

| Appearance | Clear, colorless to light amber liquid | [1][5] |

| Odor | Mild, non-residual, faintly ethereal | [1][3] |

| CAS Number | 127-00-4 | [1][2] |

| IUPAC Name | 1-chloropropan-2-ol | [1] |

Table 2: Thermodynamic Properties

| Property | Value | Reference(s) |

| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [5][6][7] |

| Melting Point | Data not available | |

| Flash Point | 51-52 °C (123.8-125.6 °F) (closed cup) | [5][7][8] |

| Vapor Pressure | 4.9 mmHg at 20 °C (68 °F) | [8] |

| Vapor Density | 3.3 (relative to air) | [8] |

| Enthalpy of Vaporization | 45.0 ± 2.2 kJ/mol at 340 K | [9] |

Table 3: Other Physical and Chemical Properties

| Property | Value | Reference(s) |

| Density | 1.111 - 1.115 g/mL at 20-25 °C | [5][6][7] |

| Solubility in Water | Soluble (≥100 mg/mL at 23 °C) | [5] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and slightly soluble in methanol. Miscible with ethanol (B145695) and ether. | [5][10] |

| Refractive Index (n²⁰/D) | 1.439 | [5][6][7] |

| LogP (Octanol/Water Partition Coefficient) | 0.6 (Computed) | [1] |

Experimental Protocols

This section outlines general methodologies for key experiments related to this compound.

Synthesis of this compound via Chlorohydrination of Propylene

This compound is primarily synthesized through the reaction of propylene with chlorine and water.[3] This process, known as chlorohydrination, yields a mixture of this compound and its isomer, 2-chloro-1-propanol.[3]

Experimental Procedure Outline:

-

Reaction Setup: A reaction vessel is charged with water.

-

Gas Introduction: Propylene and chlorine gases are bubbled through the water. The reaction is typically carried out at controlled temperatures and pressures to optimize the formation of the desired chlorohydrin isomers.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of reactants and the formation of products.[4]

-

Work-up: The resulting aqueous solution contains the mixture of this compound and 2-chloro-1-propanol.

Purification by Fractional Distillation

The isomeric mixture of chloropropanols can be separated by fractional distillation due to their different boiling points.[7]

Experimental Protocol Outline:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[1]

-

Charging the Flask: The crude mixture of chloropropanol (B1252657) isomers is placed in the distillation flask along with boiling chips.[1]

-

Heating: The flask is heated gently.[1]

-

Fractional Distillation: As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point (this compound) will preferentially move up the column and distill over first.[7] The temperature at the top of the column is monitored.

-

Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (126-127 °C) is collected as the purified product.[1]

-

Analysis: The purity of the collected fractions can be verified using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Determination of Boiling Point

The boiling point of a liquid is a key physical property for its identification and purity assessment.

Experimental Protocol Outline (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[9]

-

Heating: The side arm of the Thiele tube is heated gently and evenly.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9]

Biological Activity and Metabolism

This compound does not have known roles in specific biological signaling pathways. Its primary biological relevance is in the context of toxicology. Studies have shown that it can be mutagenic in vitro.[11] The National Toxicology Program has conducted studies on its toxicity and carcinogenicity.[2][12]

Upon entering the body, this compound is metabolized. Identified metabolites include N-acetyl-S-(2-hydroxypropyl)-cysteine, β-chlorolactaldehyde, and β-chlorolactate.[]

Applications

The primary industrial use of this compound is as a chemical intermediate in the production of propylene oxide.[3][6][14] Propylene oxide is a key raw material for the manufacture of polyurethanes, propylene glycol, and other chemicals.[6][14]

Safety Information

This compound is a flammable liquid and is considered hazardous.[11][15] It is harmful if inhaled, ingested, or absorbed through the skin.[16] It can cause irritation to the skin, eyes, and respiratory system.[11][16] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-氯-2-丙醇 70% | Sigma-Aldrich [sigmaaldrich.com]

- 7. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. This compound (127-00-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 12. NTP Toxicology and Carcinogenesis Studies of this compound (Technical Grade) (CAS NO. 127-00-4) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. How To [chem.rochester.edu]

(S)-1-Chloro-2-propanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(S)-1-Chloro-2-propanol is a valuable chiral building block widely utilized in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a chlorine atom and a hydroxyl group on a chiral scaffold, allows for a variety of chemical transformations, making it a versatile intermediate in asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-1-chloro-2-propanol, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

(S)-1-Chloro-2-propanol is a colorless liquid with a mild odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-1-Chloro-2-propanol

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO | [1] |

| Molecular Weight | 94.54 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 127 °C | [2] |

| Density | 1.1154 g/mL | [2] |

| Solubility | Soluble in water and organic solvents. | [2] |

The spectroscopic data for (S)-1-chloro-2-propanol is crucial for its identification and characterization.

Table 2: Spectroscopic Data of 1-Chloro-2-propanol

| Technique | Data | Reference |

| ¹H NMR | Spectra available, showing characteristic peaks for the methyl, methine, and methylene (B1212753) protons. | [1][3] |

| ¹³C NMR | Spectra available, with distinct signals for the three carbon atoms. | [4] |

| IR Spectroscopy | Infrared spectrum shows characteristic absorptions for the hydroxyl and C-Cl bonds. | [5][6] |

| Mass Spectrometry | Mass spectrum available for structural confirmation. | [7] |

Enantioselective Synthesis of (S)-1-Chloro-2-propanol

The synthesis of enantiomerically pure (S)-1-chloro-2-propanol is of paramount importance for its application as a chiral building block.[8] Several methodologies have been developed to achieve high enantioselectivity, primarily through kinetic resolution and asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic this compound using lipases is a widely employed method for the preparation of the (S)-enantiomer. This technique relies on the enantioselective acylation of one enantiomer by the lipase (B570770), allowing for the separation of the unreacted enantiomer.

Table 3: Lipase-Catalyzed Kinetic Resolution of this compound

| Lipase Source | Acyl Donor | Solvent | Yield of (S)-alcohol | Enantiomeric Excess (ee) of (S)-alcohol | Reference |

| Pseudomonas fluorescens | Vinyl acetate | Toluene | >49% | 95.4% | [9] |

| Candida antarctica Lipase B | Isopropenyl acetate | tert-Butyl methyl ether | 42% | 99.6% | [10] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Chloro-2-propanol

-

To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene), add the selected lipase (e.g., Pseudomonas fluorescens lipase).

-

Add the acyl donor (e.g., vinyl acetate, 1.2 eq).

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (S)-1-chloro-2-propanol from the acylated (R)-enantiomer by column chromatography.

-

Determine the enantiomeric excess of the purified (S)-1-chloro-2-propanol using chiral GC or HPLC.[9]

Asymmetric Reduction of Chloroacetone (B47974)

The asymmetric reduction of 1-chloro-2-propanone (chloroacetone) using alcohol dehydrogenases (ADHs) from various microorganisms is another efficient route to (S)-1-chloro-2-propanol.

Table 4: Asymmetric Reduction of Chloroacetone to (S)-1-Chloro-2-propanol

| Microorganism/Enzyme | Co-substrate | pH | Yield | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae B5 | Ethanol (B145695) (5% v/v) | 8.0 | >99% | >99% | [11] |

| Alcohol Dehydrogenase (ADH-LB) | 2-Propanol | 7.4 (PBS buffer) | - | - | [12] |

Experimental Protocol: Asymmetric Reduction of Chloroacetone using Saccharomyces cerevisiae

-

Prepare a culture of Saccharomyces cerevisiae B5.

-

To a buffered solution (pH 8.0) containing the yeast cells, add 1-chloro-2-propanone (1 g/L).

-

Add a co-substrate, such as ethanol (5% v/v), to facilitate cofactor regeneration.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.

-

Monitor the conversion of chloroacetone and the formation of (S)-1-chloro-2-propanol by GC.

-

After completion of the reaction (e.g., 24 hours), extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Purify the (S)-1-chloro-2-propanol by distillation or column chromatography.

-

Determine the enantiomeric excess by chiral GC analysis.[11]

Key Reactions and Applications

(S)-1-Chloro-2-propanol serves as a precursor to other valuable chiral building blocks and is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Conversion to (S)-Propylene Oxide

(S)-1-Chloro-2-propanol can be readily converted to the corresponding epoxide, (S)-propylene oxide, by treatment with a base. This intramolecular Williamson ether synthesis proceeds with inversion of configuration.[2]

Experimental Protocol: Synthesis of (S)-Propylene Oxide

-

Dissolve (S)-1-chloro-2-propanol in a suitable solvent.

-

Add a strong base, such as potassium hydroxide, to the solution.

-

Heat the reaction mixture to facilitate the intramolecular cyclization.

-

The volatile (S)-propylene oxide can be distilled directly from the reaction mixture.

Synthesis of Chiral β-Blockers

(S)-1-Chloro-2-propanol is a key intermediate in the synthesis of various β-adrenergic receptor blockers. For instance, it is used in the synthesis of (S)-propranolol.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess (ee) of (S)-1-chloro-2-propanol is crucial to ensure its quality for use in asymmetric synthesis. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.[13][14]

Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolution for the separation of volatile enantiomers like this compound.

Experimental Protocol: Chiral GC Analysis

-

Column: Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).

-

Carrier Gas: Hydrogen or Helium.

-

Injection Temperature: 230 °C.

-

Oven Temperature Program: Start at 60 °C (hold for 1 min), then ramp to 200 °C at 2 °C/min.

-

Detector: Flame Ionization Detector (FID) at 220 °C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.[15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric separation, often requiring derivatization of the alcohol to improve resolution on certain chiral stationary phases (CSPs).

Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiral stationary phase (e.g., polysaccharide-based CSP like Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: The sample can be injected directly or after derivatization with a suitable chiral or achiral reagent to form diastereomers or improve chromophoric properties.[16][17]

Conclusion

(S)-1-Chloro-2-propanol is a cornerstone chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. The availability of efficient enantioselective synthetic routes, coupled with robust analytical methods for determining its enantiomeric purity, ensures its continued importance in the development of new and improved therapeutic agents. This guide provides researchers and drug development professionals with a comprehensive technical resource to effectively utilize this versatile chiral intermediate in their synthetic endeavors.

References

- 1. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(127-00-4) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(127-00-4) IR Spectrum [chemicalbook.com]

- 6. 2-Propanol, 1-chloro- [webbook.nist.gov]

- 7. 2-Propanol, 1-chloro- [webbook.nist.gov]

- 8. (S)-1-Chloro-2-propanol | 37493-16-6 | Benchchem [benchchem.com]

- 9. Kinetic resolution of ( RS )-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06499C [pubs.rsc.org]

- 10. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. heraldopenaccess.us [heraldopenaccess.us]

- 14. mdpi.com [mdpi.com]

- 15. gcms.cz [gcms.cz]

- 16. Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - Publications of the IAS Fellows [repository.ias.ac.in]

- 17. researchgate.net [researchgate.net]

Synthesis of 1-Chloro-2-propanol from Propylene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-chloro-2-propanol from propylene (B89431) oxide. The core of this process involves the acid-catalyzed ring-opening of the epoxide, a reaction of significant interest in organic synthesis and for the production of key chemical intermediates. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data to facilitate reproducibility and optimization. Visual diagrams are included to elucidate the reaction pathway and experimental workflow, adhering to strict formatting guidelines for clarity and technical accuracy.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its production from propylene oxide via reaction with a chlorine source, typically hydrochloric acid, is a common and industrially relevant method.[1][2] The reaction proceeds through the ring-opening of the propylene oxide epoxide ring. Understanding the regioselectivity of this reaction is crucial, as it can lead to the formation of the isomeric byproduct, 2-chloro-1-propanol. This guide will explore the factors influencing this selectivity and provide methodologies to favor the desired this compound isomer.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from propylene oxide and hydrochloric acid is an acid-catalyzed nucleophilic ring-opening reaction. The reaction mechanism is a subject of discussion in many organic chemistry textbooks, with the regioselectivity being a key point of interest. The reaction can proceed via two main pathways, SN1 and SN2, or a mechanism with characteristics of both.

Under acidic conditions, the oxygen atom of the epoxide ring is protonated, making the electrophilic carbon atoms more susceptible to nucleophilic attack by the chloride ion. The attack can occur at either the more substituted carbon (C2) or the less substituted carbon (C1) of the propylene oxide molecule.

-

SN2 Pathway: Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (C1), leading to the formation of this compound. This pathway is generally favored.[3]

-

SN1 Pathway: In a more idealized SN1 mechanism, the protonated epoxide ring opens to form a secondary carbocation at the more substituted carbon (C2). Subsequent attack by the chloride ion would lead to 2-chloro-1-propanol. However, experimental evidence suggests that a full carbocation is unlikely to be the primary intermediate.

In practice, the reaction often exhibits characteristics of both pathways, with the product ratio of this compound to 2-chloro-1-propanol being influenced by factors such as the concentration of the acid and the solvent used.[3][4] Studies have shown that the slow addition of propylene oxide to concentrated hydrochloric acid predominantly yields this compound, indicating a preference for the SN2-like attack at the less hindered carbon.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental setups for the synthesis of this compound from propylene oxide. This data is essential for researchers aiming to replicate or adapt these procedures.

| Parameter | Value | Conditions | Predominant Product | Isomer Ratio (this compound : 2-chloro-1-propanol) | Reference |

| Reactants | Propylene oxide, Concentrated Hydrochloric Acid (12.2 M) | Slow addition of propylene oxide to acid | This compound | ~1.83 : 1 | [3] |

| Reactants | Propylene oxide, Dilute Hydrochloric Acid (1.74 M) | Slow addition of propylene oxide to acid | This compound | ~1.54 : 1 | [3] |

| Solvent Effect | Dioxane and Hydrochloric Acid | Low polarity solvent | This compound | ~4.10 : 1 | [3] |

| Temperature | 65°C | Reaction time: 7-9 hours | 2-chloro-1-propanol | Not specified, but 2-chloro-1-propanol selectivity was 43.83% | [5] |

| Molar Ratio | n(PO):n(HCl) = 1:2 to 1:4 | Temperature: 65°C | 2-chloro-1-propanol | Not specified, but 2-chloro-1-propanol selectivity was 43.83% | [5] |

| Dilution Ratio | n(PO):n(ether) = 1:1 | Temperature: 65°C | 2-chloro-1-propanol | Not specified, but 2-chloro-1-propanol selectivity was 43.83% | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, based on established laboratory procedures.

Macroscale Synthesis of this compound

This protocol is adapted from a procedure demonstrated to be reliable in an undergraduate organic chemistry laboratory setting.[3]

Caution: Propylene oxide is flammable and toxic. Always add the oxide to the acid. Never reverse the mode of addition.[3]

Materials:

-

Propylene oxide

-

Concentrated hydrochloric acid (12 M)

-

Stir bar

-

Small Erlenmeyer flask or beaker

-

Stir plate

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a small Erlenmeyer flask or beaker equipped with a stir bar, add 12 mL of concentrated hydrochloric acid (0.15 moles).

-

Place the flask on a stir plate and begin stirring.

-

Slowly add propylene oxide to the stirring hydrochloric acid. It is critical to add the propylene oxide to the acid to control the reaction.

-

Continue stirring for a specified period (e.g., 30 minutes) at room temperature to ensure the reaction goes to completion.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product mixture of this compound and 2-chloro-1-propanol.

-

The product can be further purified by fractional distillation. This compound is the lower-boiling constituent.

Visualizations

Reaction Pathway

The following diagram illustrates the acid-catalyzed ring-opening of propylene oxide to form this compound and its isomer, 2-chloro-1-propanol.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis and purification of this compound.

Caption: Laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound from propylene oxide is a well-established reaction with predictable, yet nuanced, outcomes regarding regioselectivity. By carefully controlling reaction conditions, particularly the mode of addition and the choice of solvent, the formation of the desired this compound isomer can be maximized. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate. Further optimization of reaction parameters may lead to even higher yields and selectivities, contributing to more efficient and cost-effective production processes.

References

Spectroscopic data of 1-Chloro-2-propanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-propanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 | m | 1H | CH |

| ~3.5 | m | 2H | CH₂ |

| ~1.2 | d | 3H | CH₃ |

Solvent: CDCl₃. Instrument frequency: 400 MHz.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~68 | CH |

| ~52 | CH₂ |

| ~22 | CH₃ |

Solvent: CDCl₃.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The major IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~750 | Strong | C-Cl stretch |

Sample preparation: Liquid film.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The key mass spectral data for this compound, obtained by electron ionization (EI), are presented below.

| m/z | Relative Intensity (%) | Assignment |

| 94 | ~5 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 96 | ~1.5 | [M+2]⁺ (Molecular ion, ³⁷Cl) |

| 45 | 100 | [C₂H₅O]⁺ (Base peak) |

| 43 | ~40 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| 31 | ~35 | [CH₃O]⁺ |

Ionization method: Electron Ionization (EI).[5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a liquid sample like this compound.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][8]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[7]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To avoid issues with shimming, the solution height in the tube should be at least 4-5 cm.[7][8]

-

Cap the NMR tube securely to prevent solvent evaporation.[7]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for stabilizing the magnetic field.[7]

-

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. This can be done manually or automatically.[7]

-

Tune and match the probe to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.[7]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Initiate the data acquisition.

-

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.[9]

-

Using a Pasteur pipette, place 1-2 drops of neat this compound onto the center of one salt plate.[9][10]

-

Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates. The liquid should spread evenly.[9][10]

-

-

Data Acquisition :

-

Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[10]

-

First, run a background spectrum with an empty sample compartment. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.[11]

-

Place the sample holder with the this compound sample into the instrument's sample beam.[12]

-

Acquire the IR spectrum of the sample.

-

After the measurement, clean the salt plates with a dry solvent like acetone (B3395972) and return them to a desiccator for storage.[9][10]

-

Mass Spectrometry Protocol (Volatile Liquid)

-

Sample Introduction :

-

For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.[13]

-

If using direct infusion, a small amount of the liquid sample is introduced into the ion source via a heated reservoir or a direct insertion probe.[14]

-

-

Ionization :

-

Mass Analysis and Detection :

-

The newly formed ions are accelerated into the mass analyzer.

-

An external magnetic field deflects the ions in an arc, with the radius of deflection being proportional to the mass-to-charge ratio (m/z) of the ion. Lighter ions are deflected more than heavier ones.[14]

-

The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[14]

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(127-00-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(127-00-4) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(127-00-4) IR Spectrum [m.chemicalbook.com]

- 4. 2-Propanol, 1-chloro- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Propanol, 1-chloro- [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. ursinus.edu [ursinus.edu]

- 12. scribd.com [scribd.com]

- 13. organomation.com [organomation.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

Reaction of propylene with aqueous chlorine to produce 1-Chloro-2-propanol

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-propanol via the Reaction of Propylene (B89431) with Aqueous Chlorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key chemical intermediate, through the chlorohydrination of propylene. The document details the underlying reaction mechanism, competing side reactions, and the optimization of process parameters. It includes a summary of quantitative data and a generalized experimental protocol for laboratory and industrial applications.

Introduction

The reaction of propylene with aqueous chlorine, commonly known as the chlorohydrin process, is a cornerstone of industrial organic synthesis. It primarily yields a mixture of propylene chlorohydrin isomers, with this compound being the major product. This compound serves as a crucial precursor in the manufacture of propylene oxide, which is extensively used in the production of polyurethanes, glycols, and other valuable chemicals.[1][2] Understanding the intricacies of this reaction is paramount for process optimization, yield maximization, and ensuring product purity.

The overall process involves two main stages: the synthesis of propylene chlorohydrin from propylene and chlorine in water, followed by the dehydrochlorination of the chlorohydrin to produce propylene oxide.[1][2] This guide focuses on the first stage, the formation of this compound.

Reaction Mechanism and Stereoselectivity

The formation of this compound from propylene and aqueous chlorine proceeds via an electrophilic addition mechanism. The reaction is initiated by the dissolution of chlorine in water, which establishes an equilibrium with hypochlorous acid (HOCl) and hydrochloric acid (HCl).

Step 1: Formation of the Electrophile Cl₂ + H₂O ⇌ HOCl + HCl

Step 2: Electrophilic Attack and Formation of a Chloronium Ion The π-bond of the propylene molecule acts as a nucleophile, attacking the electrophilic chlorine atom of a chlorine molecule. This results in the formation of a cyclic, bridged chloronium ion intermediate.[3]

Step 3: Nucleophilic Attack by Water Water, being the solvent and present in vast excess, acts as a nucleophile. It attacks one of the two carbon atoms of the chloronium ion. According to Markovnikov's rule, the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.[3] This regioselective attack leads to the formation of this compound as the major isomer. The reaction of aqueous chlorine with propene yields a mixture of CH₃CH(OH)CH₂Cl and CH₃CH(Cl)CH₂OH in approximately a 10:1 ratio.[4]

Step 4: Deprotonation The resulting oxonium ion is then deprotonated by a water molecule to yield the final product, this compound, and a hydronium ion.

Caption: Reaction mechanism for the formation of this compound.

Competing Side Reactions

Several side reactions can occur, reducing the yield and purity of the desired product. The most significant of these is the formation of 1,2-dichloropropane (B32752).[5][6]

-

Formation of 1,2-Dichloropropane: This occurs through the direct electrophilic addition of chlorine (Cl₂) across the double bond of propylene. This reaction is competitive with chlorohydrin formation and is favored at higher chlorine concentrations and lower water concentrations.[6][7]

-

Formation of Dichloroisopropyl Ether: This byproduct can be formed from the reaction of the chloronium ion intermediate with a molecule of propylene chlorohydrin instead of water.[5][8]

Controlling reaction conditions is crucial to minimize these side reactions.[8]

Caption: Main reaction versus the primary side reaction.

Quantitative Data and Optimal Reaction Conditions

The yield and selectivity of the reaction are highly dependent on the process parameters. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value / Condition | Effect on Reaction | Source(s) |

| Product Yield | 87.5% - 97% | Varies with conditions. | [8] |

| Selectivity | ~90-95% for chlorohydrin isomers | High selectivity is achievable under optimal conditions. | [5] |

| Isomer Ratio | 10:1 (this compound : 2-chloro-1-propanol) | Regioselectivity is governed by the mechanism. | [4] |

| Temperature | < 50-60°C (Optimal: 35-45°C) | Lower temperatures suppress byproduct formation. | [8] |

| Pressure | ~1.5 bar (slightly above atmospheric) | Standard operating pressure for this process. | [5] |

| pH | Acidic (e.g., pH ≈ 4.7) | Necessary for the chlorohydrination to proceed. | [8] |

| Chlorine Conc. | < 0.5 g/L (in aqueous phase) | Low concentration minimizes 1,2-dichloropropane formation. | [8] |

| Byproducts | 1,2-Dichloropropane (primary), Dichloroisopropyl ether | Formation is minimized by controlling reaction conditions. | [5][8] |

At 45°C and a chlorine concentration of 0.15 g/L, a 97% yield of propylene chlorohydrin can be achieved.[8] However, in some industrial settings, yields might be around 87.5%, with 11.0% propylene dichloride and 1.5% dichloroisopropyl ether as byproducts.[8]

Experimental Protocol

This section outlines a generalized experimental procedure for the synthesis of this compound.

1. Materials and Equipment:

-

Propylene gas (chemical grade)

-

Chlorine gas

-

Deionized water

-

Jacketed glass reactor or bubble column reactor

-

Gas flow meters

-

Temperature and pH probes

-

Stirring mechanism (if applicable)

-

Gas chromatography (GC) system for analysis

2. Reactor Setup and Preparation:

-

The reaction is typically performed in a bubble column reactor to ensure efficient gas-liquid contact.[5]

-

The reactor is filled with a specific volume of deionized water.

-

The temperature of the reactor is brought to the desired setpoint (e.g., 40°C) using a circulating bath connected to the reactor jacket.

3. Reaction Procedure:

-

A continuous stream of propylene gas is bubbled through the water in the reactor.

-

Simultaneously, chlorine gas is introduced into the water. To suppress the formation of 1,2-dichloropropane, it is crucial that the chlorine first dissolves and reacts with water to form hypochlorous acid before significant interaction with propylene.[7][8] This can be achieved by having separate inlet points or using a two-column system.

-

The flow rates of propylene and chlorine are carefully controlled to maintain a low concentration of free chlorine in the solution.

-

The pH of the reaction mixture is monitored and should remain acidic.

-

The reaction is allowed to proceed, and the aqueous solution containing the propylene chlorohydrin is continuously withdrawn or collected at the end of the batch.

4. Product Analysis:

-

Samples of the resulting aqueous solution are taken periodically or at the end of the reaction.

-

The composition of the product mixture (this compound, 2-chloro-1-propanol, 1,2-dichloropropane, and other byproducts) is determined using gas chromatography (GC) with an appropriate column and detector.

-

Yield and selectivity are calculated based on the GC analysis results.

Caption: Generalized experimental workflow for propylene chlorohydrination.

Conclusion

The synthesis of this compound from propylene and aqueous chlorine is a well-established industrial process that requires precise control of reaction conditions to achieve high yields and selectivity. The reaction proceeds through a chloronium ion intermediate, with the regioselective attack of water favoring the desired product. Key to optimizing the process is maintaining a low temperature, dilute reactant concentrations, and an acidic pH to suppress the formation of byproducts, primarily 1,2-dichloropropane. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. HW 6 Answers [web.pdx.edu]

- 4. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. benchchem.com [benchchem.com]

- 7. US7157609B2 - Process for producing propylene chlorohydrin - Google Patents [patents.google.com]

- 8. cyberleninka.ru [cyberleninka.ru]

1-Chloro-2-propanol IUPAC nomenclature and other identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-chloro-2-propanol, a significant chemical intermediate. The document details its nomenclature, chemical identifiers, and physicochemical properties. Furthermore, it outlines key experimental protocols for its synthesis, purification, and analysis, and presents logical workflows for its safe handling and industrial production.

Nomenclature and Chemical Identifiers

This compound is a secondary alcohol and an organochlorine compound.[1] Its systematic IUPAC name is 1-chloropropan-2-ol .[1][2][3][4] It is also commonly known by a variety of synonyms.

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature, databases, and regulatory documents.

| Identifier Type | Identifier |

| IUPAC Name | 1-chloropropan-2-ol[1][2][3][4] |

| Synonyms | Propylene (B89431) chlorohydrin, 1-Chloro-2-hydroxypropane, Chloroisopropyl alcohol, sec-Propylene chlorohydrin, alpha-Propylene chlorohydrin[1][4][5][6][7] |

| CAS Number | 127-00-4[1][5][8] |

| PubChem CID | 31370[1] |

| EC Number | 204-819-6[1][8] |

| UN Number | 2611[1] |

| InChI Key | YYTSGNJTASLUOY-UHFFFAOYSA-N[1][8] |

| InChI | InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3[1][8] |

| SMILES | CC(O)CCl[8] |

| Molecular Formula | C3H7ClO[1][5] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 94.54 g/mol | [1][5][8] |

| Appearance | Clear colorless to light amber liquid | [1] |

| Odor | Mild, non-residual odor | [1] |

| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [1][8][9] |

| Density | 1.111 - 1.115 g/mL at 20-25 °C | [1][8][9] |

| Flash Point | 125 °F (51.7 °C) | [1][9] |

| Solubility in Water | ≥ 100 mg/mL at 73 °F | [1][9] |

| Vapor Pressure | 4.9 mmHg at 68 °F | [9] |

| Vapor Density | 3.3 (relative to air) | [9] |

| Refractive Index | 1.4392 at 20 °C | [1][8] |

| Lower Explosive Limit (LEL) | 4.1% at 158°F | [9] |

| Upper Explosive Limit (UEL) | 8.5% at 158°F | [9] |

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through the chlorohydrination of propylene. This process involves the reaction of propylene with chlorine in the presence of water. This reaction yields a mixture of two isomers, with this compound being the major product (approximately 90%) and 2-chloro-1-propanol as the minor product.

A general laboratory-scale synthesis can be described as follows:

Materials:

-

Propylene gas

-

Chlorine gas

-

Deionized water

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

Charge the reaction vessel with deionized water.

-

Cool the vessel to the desired reaction temperature, typically between 0 and 10 °C.

-

Simultaneously bubble propylene and chlorine gas through the stirred water. The flow rates should be carefully controlled to maintain a slight excess of propylene.

-

Monitor the reaction progress by analyzing aliquots for the consumption of starting materials and the formation of chloropropanols.

-

Upon completion, the reaction mixture will contain the two isomers of propylene chlorohydrin.

This isomeric mixture is often used directly in the subsequent step for the production of propylene oxide.

Purification

For applications requiring high purity this compound, separation from its isomer and other impurities is necessary. Fractional distillation is a common method for purification.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

Charge the crude this compound mixture into the distillation flask.

-

Assemble the fractional distillation apparatus.

-

Heat the flask gently. The more volatile components will begin to vaporize and rise through the fractionating column.

-

Carefully control the heating rate to maintain a steady distillation.

-

Collect the fractions at their respective boiling points. This compound has a boiling point of approximately 127 °C at atmospheric pressure.

-

For temperature-sensitive applications or to lower the boiling point, the distillation can be performed under reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis and quantification of this compound.

Instrumentation:

-

Gas chromatograph with a suitable capillary column (e.g., a polar column for good separation of isomers)

-

Mass spectrometer detector

-

Autosampler (optional)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as ethyl acetate. An internal standard (e.g., a deuterated analog) can be added for improved quantification.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to achieve optimal separation.

-